
4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide, also known as BHDMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide derivative that has shown promising results in various fields of study, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has been extensively studied for its potential therapeutic applications. It has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. 4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has also been investigated for its anti-inflammatory properties, with researchers suggesting that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. 4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that it can inhibit the activity of certain enzymes, including carbonic anhydrase and lipoxygenase. 4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has also been shown to induce cell cycle arrest and inhibit angiogenesis, the process by which new blood vessels are formed.
Advantages and Limitations for Lab Experiments
4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be improved through recrystallization. 4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has also been shown to have low toxicity, making it a safe compound to work with. However, one limitation of 4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide. One area of interest is its potential as an anticancer agent, with researchers exploring its use in combination with other drugs to enhance its efficacy. 4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide may also have applications in the treatment of other diseases, such as inflammation and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of 4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of 4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 3-hydroxyaniline in the presence of a base. The reaction results in the formation of 4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide as a white solid. The purity of the compound can be improved by recrystallization.
properties
IUPAC Name |
4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-9-7-14(10(2)6-13(9)15)20(18,19)16-11-4-3-5-12(17)8-11/h3-8,16-17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTWDJAUFRJENO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

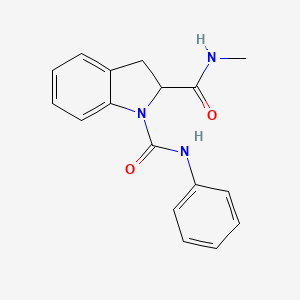

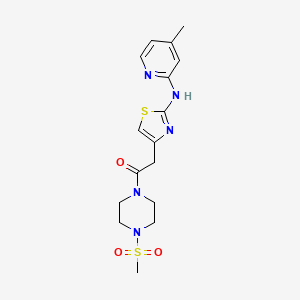
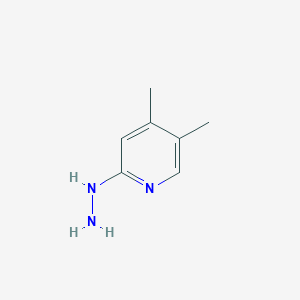
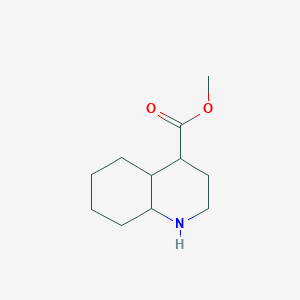
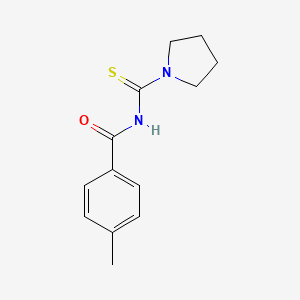
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2797079.png)
![Ethyl 2-((2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)amino)-2-oxoacetate](/img/structure/B2797081.png)
![1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2797084.png)
![6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2797087.png)
![methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride](/img/structure/B2797089.png)
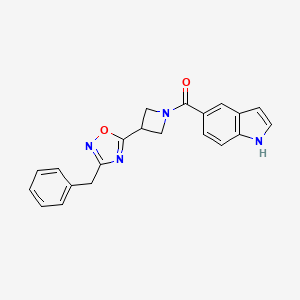
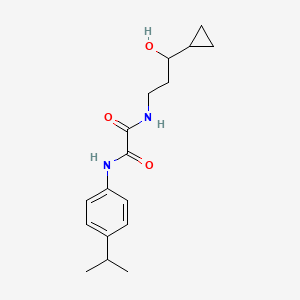
![2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one](/img/structure/B2797092.png)